molecular formula C16H13ClN2OS B15266841 N-(1,3-benzothiazol-2-yl)-2-chloro-N-(4-methylphenyl)acetamide CAS No. 852399-59-8

N-(1,3-benzothiazol-2-yl)-2-chloro-N-(4-methylphenyl)acetamide

Cat. No.: B15266841
CAS No.: 852399-59-8
M. Wt: 316.8 g/mol
InChI Key: OJZPNRPLDDABGS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-chloro-N-(4-methylphenyl)acetamide is a heterocyclic compound that contains a benzothiazole ring and an acetamide group. This compound has been extensively studied for its potential use in scientific research due to its unique structure and properties.

Properties

CAS No.

852399-59-8

Molecular Formula

C16H13ClN2OS

Molecular Weight

316.8 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C16H13ClN2OS/c1-11-6-8-12(9-7-11)19(15(20)10-17)16-18-13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3

InChI Key

OJZPNRPLDDABGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=NC3=CC=CC=C3S2)C(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-2-chloro-N-(4-methylphenyl)acetamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity is governed by its functional groups:

  • Benzothiazole ring : Participates in redox reactions and non-covalent interactions (e.g., π-stacking, hydrogen bonding).

  • Acetamide group : Susceptible to hydrolysis, forming carboxylic acids or amines.

  • Chlorine substituent : Acts as a leaving group in nucleophilic substitution reactions.

Oxidation and Reduction

  • Oxidation : The hydroxy group (if present) can be oxidized to quinone derivatives using oxidizing agents like KMnO₄. This reaction alters the compound’s electronic properties and potential biological activity.

  • Reduction : The benzothiazole ring may undergo reduction (e.g., using H₂/Pd catalysts), modifying its aromaticity and reactivity.

Substitution Reactions

The chlorine atom in the 2-chloroacetamide moiety is reactive toward nucleophilic substitution. For example:

  • Azide substitution : Reaction with sodium azide (NaN₃) under reflux conditions (ethanol/water, 80°C) replaces the chlorine atom with an azide group, yielding 2-azido-N-(4-methylphenyl)acetamide. This reaction is critical for synthesizing bioactive derivatives .

Key Reaction Types and Experimental Data

Reaction TypeConditionsReagentsProductsReference
Substitution Reflux at 80°C in ethanol/waterSodium azide (NaN₃)2-azido-N-(4-methylphenyl)acetamide
Oxidation Oxidizing agents (e.g., KMnO₄)Hydroxy groupQuinone derivatives
Reduction Reducing agents (e.g., H₂/Pd)Benzothiazole ringReduced benzothiazole derivatives

Structural and Reactivity Insights

  • Crystallographic data : Studies on related benzothiazole-acetamide derivatives reveal dihedral angles between the benzothiazole ring and acetamide group, influencing molecular packing and reactivity .

  • Hydrogen bonding : In crystalline forms, N—H⋯N hydrogen bonds stabilize dimers, affecting solubility and reaction kinetics .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-chloro-N-(4-methylphenyl)acetamide has several scientific research applications:

    Fluorescent Probe: It is used as a fluorescent probe due to its ability to bind selectively to metal ions, resulting in a change in fluorescence intensity.

    Corrosion Inhibitor: The compound adsorbs onto metal surfaces, forming a protective layer that prevents further corrosion.

    Potential Therapeutic Agent: It is being studied for its potential use in treating diseases such as Alzheimer’s and Parkinson’s, which are characterized by abnormal accumulation of metal ions in the brain.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-chloro-N-(4-methylphenyl)acetamide involves its selective binding to metal ions through the coordination of the nitrogen and sulfur atoms in the benzothiazole ring. This binding results in a change in the electronic structure of the compound, leading to a change in fluorescence intensity. In the case of corrosion inhibition, the compound adsorbs onto the surface of the metal, forming a protective layer that prevents further corrosion.

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-2-chloro-N-(4-methylphenyl)acetamide can be compared with other similar compounds, such as:

    N-(1,3-benzothiazol-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide: This compound also contains a benzothiazole ring and exhibits similar properties.

    N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide: Another similar compound with comparable chemical structure and properties.

These comparisons highlight the uniqueness of this compound in terms of its specific applications and binding properties.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-chloro-N-(4-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including anticancer, antibacterial, antifungal, and anthelmintic effects. The compound's structural characteristics contribute to its activity, making it a subject of various studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClN2OSC_{16}H_{13}ClN_{2}OS with a molecular weight of 318.81 g/mol. The compound features a benzothiazole moiety, which is known for its biological activity.

Structural Formula

N 1 3 benzothiazol 2 yl 2 chloro N 4 methylphenyl acetamide\text{N 1 3 benzothiazol 2 yl 2 chloro N 4 methylphenyl acetamide}

Anticancer Activity

This compound exhibits potent anticancer properties. Research indicates that compounds with benzothiazole skeletons often demonstrate significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of benzothiazole derivatives, it was found that compounds similar to this compound showed IC50 values ranging from 6.90 to 51.46 μM against different cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
7cMCF-714.34
7hMCF-710.39
7kMCF-715.43
7pMCF-713.60
DoxorubicinMCF-719.35

This data suggests that the presence of electron-withdrawing groups enhances the anticancer activity of the benzothiazole derivatives .

Antibacterial and Antifungal Activity

The benzothiazole derivatives have also been reported to possess antibacterial and antifungal properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi.

The mechanism through which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or disruption of membrane integrity .

Anthelmintic Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anthelmintic agent, which could be beneficial in treating parasitic infections.

Research Findings

Recent studies have highlighted the importance of substituents on the benzothiazole moiety in modulating biological activity. For example:

  • Electron-withdrawing groups enhance cytotoxicity.
  • Electron-donating groups tend to reduce activity.

These findings underscore the significance of molecular structure in determining the biological efficacy of this compound .

Q & A

Q. What are the standard synthetic protocols for N-(1,3-benzothiazol-2-yl)-2-chloro-N-(4-methylphenyl)acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-chloro-1,3-benzothiazol-2-amine with substituted phenylacetic acid derivatives using coupling agents like 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide (EDC) in dichloromethane or ethanol under reflux .
  • Step 2 : Purification via trituration with ethanol or column chromatography.
  • Critical parameters : Reaction temperature (273 K for initial mixing, room temperature for completion), solvent choice (dichloromethane for solubility), and stoichiometric ratios (1:1 amine-to-acid ratio) .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}) .
  • X-ray Crystallography : For resolving crystal packing and hydrogen-bonding networks (e.g., using SHELXL) .

Q. What key structural features influence its reactivity and biological activity?

  • Benzothiazole core : Enhances π-π stacking interactions and potential DNA intercalation .
  • Chloroacetamide group : Electrophilic reactivity for nucleophilic substitution or cross-coupling reactions .
  • Dihedral angles : The angle between benzothiazole and phenyl rings (~79.3°) affects molecular planarity and binding to biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent optimization : Replace dichloromethane with dimethylformamide (DMF) to enhance solubility of intermediates .
  • Catalyst screening : Use KI as a catalyst in nucleophilic substitution steps to accelerate reaction kinetics .
  • Temperature control : Gradual warming from 273 K to room temperature reduces side reactions .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Compare IC50_{50} values across consistent cell lines (e.g., HepG2 vs. MCF-7) and control for purity (>95% by HPLC) .
  • Mechanistic studies : Use fluorescence quenching assays to verify DNA-binding efficacy or ROS generation in antimicrobial tests .

Q. What is the role of crystallography in understanding its structure-activity relationship?

  • Hydrogen-bonding networks : Crystal structures reveal O–H⋯N and N–H⋯O interactions critical for stabilizing active conformations .
  • SHELX refinement : Resolves disorder in aromatic rings and quantifies π-π stacking distances (e.g., 3.6–3.9 Å for benzothiazole-phenyl interactions) .

Q. What computational methods predict its binding affinity for therapeutic targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or bacterial enzymes .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. What mechanistic insights exist for its anticancer or antimicrobial activity?

  • Topoisomerase inhibition : Competitive binding assays show disruption of ATP-binding sites in bacterial gyrase .
  • ROS induction : Flow cytometry confirms increased reactive oxygen species in treated fungal cells (e.g., Candida albicans) .

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